5-Aminoisophthalic Acid (CAS 99-31-0): A Comprehensive Technical Guide
5-Aminoisophthalic Acid (CAS 99-31-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisophthalic acid (5-AIPA), with the CAS number 99-31-0, is a trifunctional aromatic compound featuring both amine and carboxylic acid moieties. This unique structure makes it a versatile building block in various fields of chemical synthesis, from the development of pharmaceuticals to the construction of advanced materials. This technical guide provides an in-depth overview of the core characteristics of 5-aminoisophthalic acid, including its physicochemical properties, spectroscopic data, synthesis protocols, and key applications. Detailed experimental methodologies and data are presented to support researchers and professionals in drug development and materials science.
Physicochemical Properties
5-Aminoisophthalic acid is a white to light beige or light brown granular powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 99-31-0 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Melting Point | >300 °C | [2] |
| Boiling Point | 314.24 °C (rough estimate) | [2] |
| Density | 1.4283 g/cm³ (rough estimate) | [2] |
| pKa | 3.69 ± 0.10 (Predicted) | [2] |
| Water Solubility | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in methanol. | [3] |
Spectroscopic Analysis
The structural features of 5-aminoisophthalic acid can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A proton NMR spectrum of 5-aminoisophthalic acid would be expected to show signals corresponding to the aromatic protons and the amine protons. The protons on the benzene (B151609) ring would likely appear in the aromatic region (around 7-8 ppm), with their splitting pattern determined by their positions relative to each other and the functional groups. The amine protons would exhibit a broader signal, the chemical shift of which can be influenced by the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals include those for the two carboxylic acid carbons, the four aromatic carbons, and the carbon atom bonded to the amino group.
Infrared (IR) Spectroscopy
The IR spectrum of 5-aminoisophthalic acid displays characteristic absorption bands corresponding to its functional groups. A thumbnail of the ATR-IR spectrum is available on PubChem.[1] Key expected vibrational frequencies include:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl groups.
-
N-H stretch: Peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the amine group.
-
C=O stretch: A strong absorption band around 1700 cm⁻¹ from the carbonyl groups of the carboxylic acids.
-
C=C stretch: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
-
C-N stretch: This vibration is expected in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry of 5-aminoisophthalic acid would show a molecular ion peak corresponding to its molecular weight (181.15 g/mol ). The fragmentation pattern would likely involve the loss of functional groups. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, -17 Da) and a carboxyl radical (•COOH, -45 Da).[4] For aromatic amines, alpha-cleavage is a characteristic fragmentation pattern.[5]
Synthesis of 5-Aminoisophthalic Acid
The most common synthetic route to 5-aminoisophthalic acid involves the reduction of 5-nitroisophthalic acid. Several methods have been reported, with variations in the reducing agent and reaction conditions.
Catalytic Hydrogenation
A widely used method is the catalytic hydrogenation of 5-nitroisophthalic acid. This process typically employs a palladium-on-carbon (Pd/C) or Raney nickel catalyst.[6]
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Reaction Setup: In a suitable reactor, suspend 5-nitroisophthalic acid in a solvent such as water or ethanol.[6]
-
Catalyst Addition: Add a catalytic amount of 5% Pd/C.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically up to 10 kg/cm ²·G) and heat the mixture (e.g., to 50-80 °C).[6]
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the mixture and filter off the catalyst.
-
Isolation: Acidify the filtrate with an acid like hydrochloric acid or acetic acid to a pH of approximately 3.5-4.0 to precipitate the 5-aminoisophthalic acid.[7]
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.
Reduction with Hydrazine (B178648) Hydrate (B1144303)
An alternative method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst like Raney nickel.[7]
-
Dissolution: In a four-neck flask, dissolve 5-nitroisophthalic acid (1.0 eq.) and sodium hydroxide (B78521) (4.0 eq.) in water with stirring until the solution is clear.[7]
-
Catalyst Addition: Add Raney nickel (e.g., 10 g for a 1.0 mol scale reaction).[7]
-
Reduction: Heat the mixture to 30-35 °C and add 80% hydrazine hydrate (2.0 eq.) dropwise over 30 minutes.[7]
-
Reaction Completion: Continue stirring for an additional 30 minutes after the addition is complete.[7]
-
Isolation: Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.[7]
-
Purification: Filter the solid, wash, and dry to yield 5-aminoisophthalic acid. A yield of 95% with 99.7% purity has been reported for this method.[7]
Synthesis Workflow Diagram
Applications
The trifunctional nature of 5-aminoisophthalic acid makes it a valuable component in several areas of research and development.
Pharmaceutical Intermediate: Synthesis of Iohexol
A primary application of 5-aminoisophthalic acid is as a key intermediate in the synthesis of Iohexol, a widely used non-ionic X-ray contrast agent.[8] Iohexol's structure is built upon a tri-iodinated benzene ring, and 5-aminoisophthalic acid serves as the foundational scaffold for this core.
The synthesis of Iohexol from 5-aminoisophthalic acid involves a multi-step process:
-
Iodination: The benzene ring of 5-aminoisophthalic acid is first iodinated to produce 5-amino-2,4,6-triiodoisophthalic acid.[8]
-
Acylation: The carboxylic acid groups are typically converted to acid chlorides.
-
Amidation: The acid chlorides are then reacted with an appropriate amine, such as 3-amino-1,2-propanediol, to form the side chains.
-
N-acylation and N-alkylation: The amino group on the benzene ring is subsequently acylated and alkylated to complete the Iohexol structure.[8]
Materials Science: Linker in Metal-Organic Frameworks (MOFs)
5-Aminoisophthalic acid is extensively used as an organic linker in the synthesis of metal-organic frameworks (MOFs).[9] The carboxylic acid groups coordinate with metal ions to form the framework structure, while the amino group can serve several purposes:
-
Post-synthetic modification: The amino group provides a reactive site for further functionalization of the MOF, allowing for the tuning of its properties.
-
Enhanced gas adsorption: The nitrogen atom can act as an additional site for interaction with guest molecules, potentially increasing gas storage capacity and selectivity.
-
Catalysis: The amino group can act as a catalytic site for certain organic reactions.
Safety and Handling
5-Aminoisophthalic acid is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation. When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Statement | GHS Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Conclusion
5-Aminoisophthalic acid (CAS 99-31-0) is a chemical of significant interest due to its versatile structure and broad range of applications. Its role as a crucial intermediate in the synthesis of the X-ray contrast agent Iohexol highlights its importance in the pharmaceutical industry. Furthermore, its utility as a functional linker in the design of metal-organic frameworks opens up possibilities for the development of new materials with tailored properties for applications in gas storage, catalysis, and sensing. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and synthetic methodologies, as detailed in this guide, is essential for researchers and professionals working with this compound.
References
- 1. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]
- 3. 5-Aminoisophthalic acid | 99-31-0 | FA00357 | Biosynth [biosynth.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 7. 5-Aminoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 8. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
- 9. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
